An In-Depth Technical Guide to Octahydropyrazino[2,1-c]oxazine Dihydrochloride: A Key Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to Octahydropyrazino[2,1-c]oxazine Dihydrochloride: A Key Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to Octahydropyrazino[2,1-c][1][2]oxazine Dihydrochloride: A Key Scaffold in Modern Drug Discovery
For Immediate Release
Abstract
This whitepaper provides a comprehensive technical overview of Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride, a heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. While direct literature on this specific salt is nascent, this guide synthesizes available data on the parent scaffold and its derivatives, coupled with foundational chemical principles, to offer a detailed perspective for researchers, scientists, and drug development professionals. The focus is on the molecule's chemical properties, synthesis, and its emerging role as a privileged scaffold in the design of novel therapeutics.
Introduction: The Strategic Value of Bicyclic Heterocycles
In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer both structural rigidity and diverse pharmacophoric potential is perpetual. Bicyclic heterocyclic compounds, which feature two fused rings containing at least one non-carbon atom, have emerged as particularly valuable frameworks.[3][4][5] Their constrained conformations can lead to higher binding affinities and improved selectivity for biological targets.[4]
The Octahydropyrazino[2,1-c][1][2]oxazine core is a prime example of such a scaffold. It is a saturated bicyclic amine containing a pyrazine and an oxazine ring fused together. This structure provides a three-dimensional arrangement of nitrogen and oxygen atoms that can be pivotal for establishing key interactions with protein targets.
While the free base form is a useful synthetic intermediate, for research and development purposes, it is often converted into a salt form. The dihydrochloride salt (C₇H₁₆Cl₂N₂O) is of particular importance.[2][6][7] The formation of a hydrochloride salt from an amine is a standard and effective method to enhance a compound's stability and, most critically, its aqueous solubility—a crucial parameter for bioavailability and ease of handling in experimental assays.[8][9][10][11] This guide will delve into the technical details of this promising chemical entity.
Chemical Structure and Physicochemical Properties
The fundamental structure consists of a six-membered pyrazine ring fused to a six-membered oxazine ring. The "octahydro-" prefix indicates that the ring system is fully saturated. The molecule possesses two basic nitrogen atoms, allowing for the formation of a dihydrochloride salt where both nitrogens are protonated.[9][11]
Structural Representation
The core structure and its dihydrochloride salt are depicted below. The molecule is chiral, and different enantiomers, such as the (9aR) and (9aS) forms, are available.[2][6][12]
Caption: Chemical structures of the free base and dihydrochloride salt.
Physicochemical Data
The conversion of the free base to the dihydrochloride salt significantly alters its physical properties, most notably its molecular weight and solubility. The data presented below is a consolidation from various chemical databases and suppliers.[1][2][6]
| Property | Free Base ((9aR)-enantiomer) | Dihydrochloride Salt ((9aR)-enantiomer) | Rationale for Change |
| CAS Number | 508241-14-3[1][13] | 1126432-04-9[6][7][14] | Different chemical entity |
| Molecular Formula | C₇H₁₄N₂O[1] | C₇H₁₆Cl₂N₂O[2][6] | Addition of two HCl molecules |
| Molecular Weight | 142.20 g/mol [1] | 215.12 g/mol [2][6] | Increased mass from two HCl molecules |
| Appearance | (Predicted) Oil or low-melting solid | White to off-white crystalline solid[15] | Salt formation leads to a crystalline lattice[8][10] |
| Solubility | Low in water, soluble in organic solvents | Soluble in water[15] | The ionic nature of the salt enhances aqueous solubility[8][10] |
| Storage | 4°C, protect from light[1] | Room temperature, keep dry and cool[6][14][16] | Salts are generally more stable than free bases |
Synthesis and Salt Formation
The synthesis of the octahydropyrazino[2,1-c][1][2]oxazine scaffold is a multi-step process that is not extensively detailed in publicly available literature, suggesting that it is often part of proprietary drug discovery programs. However, a generalized synthetic approach can be inferred from related structures. The process typically involves the cyclization of linear precursors containing the requisite amine and ether functionalities.
General Synthetic Workflow
A plausible synthetic route would involve the construction of the piperazine ring followed by the annulation of the oxazine ring.
Caption: Conceptual workflow for synthesis and salt formation.
Experimental Protocol: Dihydrochloride Salt Formation
This protocol describes a general procedure for converting a diamine free base into its dihydrochloride salt. This is a standard acid-base reaction.[9]
Objective: To convert Octahydropyrazino[2,1-c][1][2]oxazine free base into its dihydrochloride salt to improve aqueous solubility and handling.
Materials:
-
Anhydrous solvent (e.g., Diethyl ether, Isopropanol, or Dichloromethane)
-
Hydrochloric acid solution (2.0-2.2 equivalents, e.g., 2M solution in diethyl ether or gaseous HCl)
-
Stirring plate and magnetic stir bar
-
Round bottom flask
-
Filtration apparatus (Büchner funnel)
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve the Octahydropyrazino[2,1-c][1][2]oxazine free base in a minimal amount of the chosen anhydrous solvent in a round bottom flask with stirring.
-
Acidification: Slowly add the hydrochloric acid solution (2.0-2.2 equivalents) to the stirred solution of the free base at 0-5°C. The use of a slight excess of acid ensures complete protonation of both nitrogen atoms.
-
Precipitation: Upon addition of the acid, the dihydrochloride salt, being less soluble in the organic solvent, will precipitate out of the solution, often as a white or off-white solid.
-
Stirring: Allow the resulting slurry to stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold, anhydrous solvent to remove any unreacted starting material or excess acid.
-
Drying: Dry the final product under vacuum at a slightly elevated temperature (e.g., 40-50°C) to remove any residual solvent. The final product should be a crystalline solid.[10][15]
Applications in Drug Development
The true value of Octahydropyrazino[2,1-c][1][2]oxazine lies in its application as a structural scaffold for the development of new drugs. Its rigid, three-dimensional structure is an excellent starting point for creating molecules that can fit into the binding pockets of proteins with high specificity.
Role as a Privileged Scaffold
A "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The Octahydropyrazino[2,1-c][1][2]oxazine core fits this description, with derivatives showing activity in various therapeutic areas.
-
Central Nervous System (CNS) Disorders: The related octahydropyrido[2,1-c][1][2]oxazine system has been investigated for agents with CNS activity.[17] This suggests that the pyrazino-oxazine scaffold could also be a useful framework for developing drugs targeting CNS disorders.[17]
-
Cardiovascular Disease: In a notable example, acyl derivatives of the octahydropyrazino[2,1-c][1][2]oxazine scaffold were identified as potent and selective inhibitors of the renal outer medullary potassium channel (ROMK).[18] These inhibitors have potential as novel diuretics for treating hypertension and heart failure.[18]
-
Obesity and Metabolic Disorders: Other bicyclic and tricyclic heterocycles have been developed as histamine H3 receptor antagonists for the treatment of obesity.[19] This highlights the versatility of such rigid scaffolds in targeting G-protein coupled receptors.
Caption: Role of the scaffold in the drug discovery process.
Safety and Handling
As a dihydrochloride salt of a bicyclic amine, Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride requires careful handling in a laboratory setting.
-
Hazard Statements: Based on similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[20]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Handling: The compound should be handled in a well-ventilated area or a chemical fume hood. Avoid breathing dust.
-
Storage: It should be stored in a tightly sealed container in a cool, dry place, often at room temperature.[6][14]
Researchers should always consult the specific Material Safety Data Sheet (MSDS) provided by the supplier for detailed safety and handling information.
Conclusion
Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride represents a significant building block for the future of drug discovery. Its rigid, three-dimensional structure provides an ideal starting point for designing selective and potent modulators of a wide range of biological targets. The conversion to a dihydrochloride salt enhances its utility in research and development by improving its physical properties. As medicinal chemistry continues to explore complex chemical space, scaffolds like this will be instrumental in the creation of the next generation of therapeutics.
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Discovery of a potent and selective ROMK inhibitor with improved pharmacokinetic properties based on an octahydropyrazino[2,1-c][1][2]oxazine scaffold. PubMed. [Link]
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